Reactive brown 3
Description
Significance of Reactive Dye Effluents in Environmental Research
The extensive use of reactive dyes in the textile industry has raised significant environmental concerns. bhargavimpex.com A considerable portion of these dyes, sometimes as high as 50%, does not fix to the fabric and is released into wastewater during the dyeing process. fibre2fashion.com This results in highly colored effluents that are a major source of water pollution. fibre2fashion.comijcmas.com The presence of these dyes in water bodies is not only aesthetically displeasing but also interferes with the photosynthetic activity of aquatic plants by reducing light penetration. ijcmas.com The stable and complex aromatic structures of many reactive dyes make them resistant to degradation, leading to their persistence in the environment. ijcmas.comcellulosechemtechnol.ro Consequently, the treatment of textile effluents containing reactive dyes is a critical area of environmental research. cellulosechemtechnol.ro
Overview of Chemical Structures and Reactivity in Reactive Dye Classes
Reactive dyes are characterized by a chromophore, which is responsible for the color, and a reactive group, which enables the dye to bind to the fiber. bhargavimpex.com Common reactive groups include chlorotriazines and vinyl sulfones. bhargavimpex.com The reactivity of the dye is determined by the nature of this reactive group. For instance, dyes with a chlorotriazine group react with cellulose (B213188) through a nucleophilic substitution mechanism. evitachem.com The dye is typically applied in an alkaline medium, which promotes the formation of a covalent bond between the dye and the fiber. evitachem.com Azo dyes, which contain one or more azo (-N=N-) groups, are a common structural class of reactive dyes. evitachem.com The specific chemical structure of a reactive dye influences its color, fastness properties, and environmental impact.
Chemical Identity and Properties of Reactive Brown 3
This compound is a synthetic dye belonging to the reactive dye class. While the specific name "this compound" may not be universally standardized, related brown reactive dyes share common structural and chemical features. For the purpose of this article, we will consider information available for closely related and representative reactive brown dyes.
Different reactive brown dyes are identified by their Colour Index (C.I.) names and CAS numbers. For example, C.I. Reactive Brown 17 has the CAS number 12225-72-8, and C.I. Reactive Brown 18 has the CAS number 12225-73-9. evitachem.com Another example is C.I. Reactive Brown 21, with CAS number 154999-66-3. worlddyevariety.com
The molecular formula for a related compound, Reactive Red Brown K-B3r, is C29H20IN7Na2O12S3. chembk.com C.I. Reactive Brown 19 has the molecular formula C26H15N5Na4O12S4. chemsrc.com These complex formulas highlight the intricate structures of these dyes.
Physicochemical Properties
Reactive brown dyes are typically dark brown powders. worlddyevariety.comchembk.com The solubility of Reactive Red Brown K-B3r in water at 50°C is 80 g/L, and for C.I. Reactive Brown 21, the solubility is also reported as 80 g/L. worlddyevariety.comchembk.com The molecular weight of C.I. Reactive Brown 19 is 809.643 g/mol . chemsrc.com
Synthesis and Manufacturing Processes
The synthesis of reactive brown dyes is a multi-step process involving several chemical reactions. A common method begins with the diazotization of an aromatic amine, where the amine is treated with nitrous acid to form a diazonium salt. evitachem.com This is followed by a coupling reaction where the diazonium salt is reacted with another aromatic compound to form the azo structure, which is the chromophore of the dye. evitachem.com
For some reactive brown dyes, the process involves the use of raw materials like anthranilic acid, J acid, cyanuric chloride, and p-(2-sulfated ethyl sulfone) aniline. chembk.com A patented method for a reddish-brown reactive dye involves the diazotization of anthranilic acid, coupling with acetyl J acid, followed by complexation with a chromium compound. google.com The resulting complex is then condensed with cyanuric chloride and β-aminoethanesulfonic acid. google.com
Industrial Applications
The primary industrial application of reactive brown dyes is in the textile industry for dyeing cellulosic fibers such as cotton and viscose. bhargavimpex.comevitachem.comchembk.com They are also used for dyeing silk and hemp. chembk.comenochdye.com These dyes can be applied through various methods, including padding, roll stacking, and continuous rolling. worlddyevariety.comenochdye.com They are suitable for direct printing on cotton and viscose fabrics. chembk.comenochdye.com
Environmental and Analytical Aspects
Environmental Fate and Effects
The release of reactive brown dyes into the environment through wastewater poses significant ecological risks due to their stability and potential toxicity. The presence of these dyes in water can have adverse effects on aquatic ecosystems. ijcmas.com The low biodegradability of these dyes means they persist in the environment for long periods. cellulosechemtechnol.ro
Degradation Pathways
The complex aromatic structure of reactive brown dyes makes them resistant to conventional wastewater treatment methods. cellulosechemtechnol.ro Research has focused on various degradation techniques. One approach is adsorption, using materials like chitosan (B1678972) beads or titanium dioxide (TiO₂) to remove the dyes from water. cellulosechemtechnol.ro Studies have shown that TiO₂ can effectively reduce the concentration of Reactive Brown 18 under UV illumination.
Ecotoxicity
The ecotoxicity of reactive dyes is a major concern. Even at low concentrations, their presence in water is highly visible and can impact water transparency, affecting aquatic life. ijcmas.com Some reactive dyes have been linked to health issues such as skin irritation, dermatitis, and respiratory problems in workers involved in their manufacturing and application. fibre2fashion.comijcmas.com
Analytical Techniques for Detection
Several analytical techniques are employed to detect and quantify reactive brown dyes in environmental samples and on textile materials. Spectral analysis methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to determine the molecular structure of these dyes. evitachem.com For analyzing the presence of these dyes in wastewater, techniques like adsorption kinetics studies using models such as the pseudo-first-order and pseudo-second-order models are utilized. cellulosechemtechnol.ro Combustion Ion Chromatography (CIC) is a technique used to determine the total organic fluorine in textile materials, which can be present in some reactive dyes. labtil.com
Properties
CAS No. |
12217-08-2 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Synonyms |
Reactive brown 3 |
Origin of Product |
United States |
Environmental Distribution and Ecological Implications of Reactive Brown 3
Occurrence and Persistence of Reactive Brown 3 in Aquatic Systems
The widespread use of reactive dyes in the textile industry leads to their release into the environment, primarily through wastewater discharge. mdpi.comfibre2fashion.com It is estimated that a significant percentage of these dyes, ranging from 10-50% depending on the dye class, is lost during the dyeing process and enters the effluent. fibre2fashion.comscispace.com Reactive dyes, in particular, can have losses as high as 50%. fibre2fashion.com This results in the presence of dyes like this compound in aquatic ecosystems. canada.carsc.org
Table 1: General Properties of Reactive Dyes
| Property | Description |
| Chemical Class | Azo Dyes |
| Primary Use | Textile dyeing (e.g., cotton, wool) nih.gov |
| Wastewater Discharge | High, with losses up to 50% during dyeing fibre2fashion.com |
| Persistence | Resistant to biodegradation and photolysis mdpi.comcanada.ca |
Recalcitrance of this compound to Conventional Wastewater Treatment Processes
Conventional wastewater treatment plants are often ineffective at completely removing reactive dyes like this compound from effluents. iaswc.comcsuohio.edu These treatment systems, which typically rely on biological processes, struggle to break down the complex aromatic structures of synthetic dyes. csuohio.edumdpi.com The stability of the azo bond in this compound makes it particularly resistant to aerobic degradation. canada.ca
While some physical and chemical methods, such as coagulation-flocculation and adsorption, can remove a portion of the dye from wastewater, they often transfer the pollutant from the liquid phase to a solid phase (sludge), creating a secondary waste disposal problem. scirp.orgrsc.org Advanced oxidation processes (AOPs), such as ozonation and Fenton's oxidation, have shown higher efficiency in degrading reactive dyes. mdpi.comresearchgate.net For example, Fenton's oxidation has demonstrated over 99% color removal for reactive dyes. researchgate.net However, these methods can be costly and may require specific operational conditions, limiting their widespread application. iaswc.commdpi.com
Table 2: Efficacy of Different Wastewater Treatment Methods for Reactive Dyes
| Treatment Method | Description | Efficacy for Reactive Dyes | Limitations |
| Biological Treatment | Uses microorganisms to break down organic matter. | Generally low due to the recalcitrant nature of the dyes. csuohio.edu | Ineffective in complete color removal. csuohio.edu |
| Coagulation-Flocculation | Uses chemicals to clump and settle out suspended solids. | Can remove color but generates sludge. csuohio.edu | Creates secondary pollution (sludge). scirp.org |
| Adsorption | Uses materials like activated carbon to bind dye molecules. | Can be effective but the adsorbent requires regeneration or disposal. rsc.org | Transfer of pollution to a solid phase. scirp.org |
| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive hydroxyl radicals to oxidize pollutants. | High efficiency in color and organic matter removal. mdpi.comresearchgate.net | High cost and operational complexity. iaswc.commdpi.com |
Environmental Concerns Associated with this compound Discharge
The discharge of this compound and other reactive dyes into aquatic environments raises several significant environmental concerns. The presence of these dyes, even at very low concentrations, is highly visible and can significantly impact the aesthetic quality of water bodies. ijcmas.com
More critically, the coloration of water by these dyes reduces light penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae. fibre2fashion.comresearchgate.net This disruption of the primary producers can have cascading effects on the entire aquatic food web. mdpi.com The degradation of these dyes under anaerobic conditions, which can occur in sediments, may lead to the formation of aromatic amines, some of which are known to be toxic or carcinogenic. ijcmas.comcanada.ca
Advanced Methodologies for Remediation and Degradation of Reactive Brown 3
Adsorption-Based Removal Strategies for Reactive Brown 3
Adsorption has emerged as a highly effective and versatile method for the removal of dyes from wastewater. rsdjournal.org Its advantages include simplicity of operation, cost-effectiveness, and the ability to use a wide range of adsorbent materials. mdpi.com The process involves the adhesion of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of this process is heavily dependent on the characteristics of the adsorbent, such as surface area, porosity, and the presence of specific functional groups.
Development and Characterization of Novel Adsorbent Materials
The quest for more efficient and sustainable adsorbent materials has led to the development of several novel categories of adsorbents, each with unique properties and applications in the removal of reactive dyes like this compound.
Chitosan (B1678972), a biopolymer derived from chitin, is an attractive adsorbent due to its biodegradability, non-toxicity, and the presence of amino and hydroxyl groups that can bind with dye molecules. cellulosechemtechnol.ro To enhance its adsorption capacity and stability, chitosan is often modified. One such modification involves crosslinking with sodium tripolyphosphate (STPP) to form a chitosan-STPP nano-dispersion. researchgate.net
This nano-dispersion adsorbent has been shown to be effective in removing reactive brown dyes. researchgate.net The formation of the chitosan-STPP nano-dispersion is confirmed through Fourier-transform infrared spectroscopy (FTIR), and the particle size is typically at the nano-level, as verified by dynamic light scattering (DLS) analysis. researchgate.net Research has indicated that the adsorption capacity of this nano-adsorbent for reactive brown dye increases with contact time and is most effective in an acidic pH range. researchgate.net The maximum adsorption capacity for a reactive brown dye using chitosan-STPP nano-dispersion has been reported to be 6.8 mg/g. researchgate.net The adsorption process is often well-described by the Langmuir isotherm model, indicating a monolayer adsorption process. researchgate.net
Chitosan in other forms, such as flakes, has also been investigated for the removal of reactive dyes. For instance, chitosan flakes have demonstrated an adsorption capacity of 151.52 mg/g for Reactive Red 3. researchgate.net The effectiveness of chitosan is influenced by its physical form (gels, flakes, powders) and its natural source. cellulosechemtechnol.ro
To further illustrate the effectiveness of chitosan-based adsorbents, the following table summarizes key findings:
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Chitosan-STPP Nano-dispersion | Reactive Brown Dye | 6.8 | Acidic | researchgate.net |
| Chitosan Flakes | Reactive Red 3 | 151.52 | Not Specified | researchgate.net |
Carbonaceous adsorbents, particularly activated carbon, are widely recognized for their high porosity, large surface area, and significant adsorption capacity. frontiersin.orgdbc.wroc.pl These materials are produced by the pyrolysis of carbon-rich materials, followed by an activation process. csic.es
Activated carbon derived from various sources, including agricultural waste, has been successfully used to remove reactive dyes. mdpi.com For example, activated carbon from Enteromorpha prolifera has shown adsorption capacities ranging from 59.88 to 131.93 mg/g for different reactive dyes. scirp.org The efficiency of activated carbon is influenced by factors such as pH, with optimal adsorption of reactive dyes often occurring in the acidic range. scirp.org
Ash from coal combustion and other industrial byproducts also present a low-cost alternative for dye removal. Bagasse fly ash, a waste from sugar mills, has been reported to have monolayer adsorption capacities of 16.42 mg/g, 32.468 mg/g, and 18.282 mg/g for different Remazol reactive dyes. scielo.br
The table below presents a comparison of different carbonaceous adsorbents:
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Activated Carbon (from Enteromorpha prolifera) | Reactive Red 23 | 59.88 | scirp.org |
| Activated Carbon (from Enteromorpha prolifera) | Reactive Blue 171 | 71.94 | scirp.org |
| Activated Carbon (from Enteromorpha prolifera) | Reactive Blue 4 | 131.93 | scirp.org |
| Bagasse Fly Ash | Remazol Black B | 16.42 | scielo.br |
Polymer-based resins and composites offer a versatile platform for dye adsorption due to their tunable properties and high stability. whiterose.ac.uk Anion-exchange resins, often made from styrene-divinylbenzene copolymers, are effective in removing anionic reactive dyes. researchgate.net Commercially available resins like Amberlite have been investigated for reactive dye removal. arts.ac.uk
Acrylate polymer beads are another class of polymer-based adsorbents. Hydrogels based on polymers like poly(acrylic acid) can absorb large amounts of water and have been utilized for dye removal. echemcom.com For instance, a hydrogel based on liquid natural rubber crosslinked with acrylic acid demonstrated a high removal percentage of over 92% for methylene (B1212753) blue. ukm.edu.my Composites of these polymers with other materials, such as activated carbon, can further enhance their adsorption capabilities. ajchem-a.com
The use of bio-adsorbents derived from agricultural waste is a growing area of research due to their low cost, abundance, and eco-friendliness. rsdjournal.orgfrontiersin.org Various agricultural byproducts, including rice husk, sawdust, and fruit peels, have been explored for their potential to remove dyes from wastewater. bohrium.compjoes.com
For example, fat-free orange seed powder has been shown to adsorb over 92% of dye from real textile wastewater in under 30 minutes. mdpi.com Similarly, palm kernel shells, after chemical modification, have exhibited a maximum adsorption capacity of 207.5 mg/g for Reactive Black 5. ncsu.edu The adsorption capacities of these materials can often be improved through physical or chemical treatments. scielo.br
The following table highlights the adsorption capacities of various bio-adsorbents:
| Bio-adsorbent | Target Dye | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Fat-free Orange Seed Powder | Textile Dyes | >92% removal | mdpi.com |
| Quaternized Palm Kernel Shell | Reactive Black 5 | 207.5 | ncsu.edu |
| Ethylenediamine Modified Rice Hull | Reactive Orange 16 | 60.24 | researchinventy.com |
Polymer-Based Resins and Composites (e.g., Acrylate Polymer Beads)
Mechanistic Investigations of this compound Adsorption
Understanding the mechanism of adsorption is crucial for optimizing the process and designing more effective adsorbents. The adsorption of reactive dyes like this compound onto various materials is typically governed by a combination of physical and chemical interactions.
The primary mechanism often involves electrostatic interactions. Reactive dyes are typically anionic due to the presence of sulfonate groups. scirp.org In acidic solutions, the surface of many adsorbents, such as chitosan and certain activated carbons, becomes positively charged due to the protonation of amine or other functional groups. researchgate.netusm.my This leads to a strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules.
In some cases, the adsorption process can involve the formation of covalent bonds, a process known as chemisorption. researchgate.net The study of adsorption kinetics, often using models like the pseudo-first-order and pseudo-second-order models, helps to elucidate whether the rate-limiting step is physical diffusion or a chemical reaction. researchgate.net Isotherm models, such as the Langmuir and Freundlich models, provide insights into the nature of the adsorption, indicating whether it occurs as a monolayer on a homogeneous surface or as a multilayer process on a heterogeneous surface. researchgate.netresearchgate.net
For instance, the adsorption of a reactive brown dye on chitosan-STPP nano-dispersion was found to follow the Langmuir model, suggesting monolayer adsorption on a surface with a finite number of identical sites. researchgate.net In contrast, the adsorption of some reactive dyes on activated carbon has been better described by the Freundlich isotherm, indicating a heterogeneous surface. scirp.org
Adsorption Isotherm Modeling
Adsorption isotherm models are fundamental in describing the equilibrium relationship between the amount of dye adsorbed onto the adsorbent and the concentration of the dye remaining in the solution at a constant temperature. These models provide crucial insights into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. Several models, including the Langmuir, Freundlich, BET, Dubinin–Radushkevich, and Temkin isotherms, have been employed to analyze the adsorption of reactive dyes. mdpi.com
The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. mdpi.com The Freundlich isotherm , in contrast, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat. mdpi.com The Brunauer-Emmett-Teller (BET) isotherm extends the Langmuir model to multilayer adsorption. usm.my The Dubinin–Radushkevich (D-R) isotherm is used to differentiate between physical and chemical adsorption mechanisms by calculating the mean free energy of adsorption (E). nih.gov If the value of E is below 8 kJ/mol, the process is considered physisorption; if it is between 8 and 16 kJ/mol, it suggests chemisorption. nih.govgrafiati.com The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. core.ac.ukscience.gov
In a study on the removal of Reactive Brown 10 using chitosan beads, the adsorption data was analyzed using Langmuir, Freundlich, and BET models. usm.my The results indicated that the BET model provided a strong fit, suggesting multilayer adsorption. usm.my
| Isotherm Model | Parameter | Value |
|---|---|---|
| Langmuir | qm (mg g-1) | 22.22 |
| KL (L mg-1) | 0.121 | |
| Freundlich | KF (mg g-1 (L mg-1)1/n) | 4.018 |
| n | 2.091 | |
| BET | xm (mg g-1) | 22.42 |
| KB | 44601 |
Data sourced from a study on Reactive Brown 10 adsorption by chitosan beads. usm.my
Adsorption Kinetic Studies
Adsorption kinetics describe the rate of solute uptake, which in turn governs the residence time of the adsorbate at the solid-solution interface. Understanding the kinetics is essential for designing efficient adsorption systems. The pseudo-first-order, pseudo-second-order, and Elovich models are commonly used to analyze the kinetic data.
The Pseudo-First-Order model, proposed by Lagergren, suggests that the rate of adsorption is proportional to the number of unoccupied sites. cellulosechemtechnol.roscispace.com The Pseudo-Second-Order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. cellulosechemtechnol.robibliotekanauki.pl The Elovich model is often used to describe chemisorption on heterogeneous surfaces and implies that the adsorption rate decreases exponentially as the amount of adsorbed solute increases. cellulosechemtechnol.romdpi.com
Research on the adsorption of Reactive Red 3 onto chitosan, a dye with a similar reactive group structure, showed that the pseudo-second-order model provided the best fit for the experimental data, as indicated by the high correlation coefficients (R²) across various initial dye concentrations. cellulosechemtechnol.roresearchgate.net This suggests that chemisorption is a significant part of the adsorption mechanism. cellulosechemtechnol.roresearchgate.net The rate constant (k₂) of the pseudo-second-order model was observed to decrease as the initial dye concentration increased. cellulosechemtechnol.robibliotekanauki.pl
| Initial Conc. (mg L-1) | Model | qe,exp (mg g-1) | qe,cal (mg g-1) | k1 (min-1) or k2 (g mg-1 min-1) | R2 |
|---|---|---|---|---|---|
| 20 | Pseudo-First-Order | 16.52 | 15.42 | 0.081 | 0.981 |
| Pseudo-Second-Order | 16.89 | 0.0079 | 0.999 | ||
| 30 | Pseudo-First-Order | 24.75 | 23.47 | 0.085 | 0.985 |
| Pseudo-Second-Order | 25.38 | 0.0053 | 0.999 | ||
| 60 | Pseudo-First-Order | 48.66 | 46.94 | 0.092 | 0.988 |
| Pseudo-Second-Order | 50.25 | 0.0028 | 0.999 | ||
| 100 | Pseudo-First-Order | 80.58 | 78.74 | 0.096 | 0.989 |
| Pseudo-Second-Order | 83.33 | 0.0012 | 0.999 |
Data adapted from a study on Reactive Red 3 adsorption. cellulosechemtechnol.ro
Surface Interaction Mechanisms
The removal of reactive dyes from solution via adsorption is governed by a variety of surface interaction mechanisms. These can include:
Electrostatic Attraction: Anionic reactive dyes, like this compound, carry a negative charge in solution due to the presence of sulfonate groups. researchgate.net If the adsorbent surface is positively charged (which often occurs at a solution pH below the adsorbent's point of zero charge, pHpzc), strong electrostatic attraction will occur between the dye and the adsorbent. nih.goviwaponline.com For instance, the amine groups (-NH₂) in chitosan can become protonated (-NH₃⁺) in acidic conditions, promoting the adsorption of anionic dyes. cellulosechemtechnol.ro
Ion Exchange: This mechanism involves the exchange of ions between the adsorbent surface and the dye molecules in the solution.
Chemisorption: This involves the formation of a chemical bond, such as a covalent bond, between the dye molecules and the adsorbent surface. aip.org The fit of the pseudo-second-order kinetic model is often indicative of chemisorption being the rate-limiting step. researchgate.net
Physisorption: This is a process where adsorption occurs due to weak van der Waals forces. uobasrah.edu.iq The mean free energy of adsorption (E) calculated from the Dubinin-Radushkevich isotherm can help distinguish physisorption (E < 8 kJ/mol) from chemisorption. nih.gov
Surface Complexation: This involves the formation of surface complexes between the dye molecules and functional groups on the adsorbent surface. These can be inner-sphere complexes (no water molecule between the surface and the adsorbate) or outer-sphere complexes (at least one water molecule is present). usda.gov
Influence of Environmental and Operational Parameters on Adsorption Efficiency
Role of Solution pH in Adsorption Dynamics
The pH of the aqueous solution is one of the most critical parameters affecting the adsorption of reactive dyes. It influences both the surface charge of the adsorbent and the ionization state of the dye molecule. nih.gov this compound is an anionic dye due to its sulfonate groups. researchgate.net Therefore, its adsorption is highly favored in acidic conditions (low pH). nih.goviwaponline.com At low pH, the concentration of H⁺ ions is high, which protonates functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl, or amino groups), imparting a net positive charge. usm.mynih.gov This positive surface charge enhances the electrostatic attraction with the negatively charged anionic dye molecules, leading to increased adsorption. nih.gov Conversely, at higher pH values, the adsorbent surface tends to become negatively charged, causing electrostatic repulsion with the anionic dye molecules and thus reducing adsorption efficiency. usm.myiwaponline.com The optimal pH for the adsorption of Reactive Brown 10 onto chitosan beads was found to be in the range of 4–6. usm.my
Impact of Temperature on Adsorption Capacity and Kinetics
Temperature plays a crucial role in the adsorption process by affecting the solubility and diffusion rate of the dye molecules, as well as the thermodynamics of the adsorption itself. The effect of temperature can determine whether the process is endothermic or exothermic.
An endothermic process is one where the adsorption capacity increases with an increase in temperature. researchgate.netresearchgate.net This suggests that energy is required to facilitate the adsorption, and it may indicate a chemisorption mechanism. researchgate.net Higher temperatures can also increase the diffusion rate of dye molecules from the bulk solution to the adsorbent surface, leading to enhanced adsorption. researchgate.net
An exothermic process is characterized by a decrease in adsorption capacity as the temperature rises. researchgate.net This is often associated with physisorption, as the weak van der Waals forces are more easily overcome at higher thermal energies.
Studies on various reactive dyes have shown both endothermic and exothermic behaviors, indicating that the nature of the interaction is specific to the particular dye-adsorbent system. researchgate.netresearchgate.netresearchgate.net For example, one study found that the adsorption of some reactive red dyes was endothermic, while for another, it was exothermic. researchgate.net A moderate increase in temperature is often found to be favorable for the biosorption of reactive dyes. researchgate.net
Influence of Ionic Strength and Supporting Electrolytes
In electrochemical degradation processes for reactive dyes, the ionic strength of the solution and the nature of the supporting electrolytes are critical parameters that significantly influence treatment efficiency. Supporting electrolytes are essential for providing conductivity to the solution and can participate in the generation of secondary oxidizing species. The choice of electrolyte, such as sodium chloride (NaCl), potassium chloride (KCl), or sodium sulfate (B86663) (Na₂SO₄), can alter the degradation pathway and rate. frontiersin.orgisca.me
Research on various reactive dyes demonstrates that electrolytes containing chloride ions, like NaCl and KCl, often enhance degradation efficiency compared to sulfate-based electrolytes like Na₂SO₄. frontiersin.orgresearchgate.net This enhancement is attributed to the electrochemical generation of highly reactive chlorine species (Cl₂, HOCl, OCl⁻) at the anode, which act as powerful oxidizing agents, leading to more effective and rapid dye decolorization. frontiersin.orgisca.meresearchgate.net For instance, in the electrochemical treatment of other reactive dyes, switching from Na₂SO₄ to NaCl as the supporting electrolyte has been shown to increase degradation rates substantially, in some cases by as much as tenfold. mdpi.com The presence of chloride and phosphate (B84403) anions has also been noted to yield better results in the removal of colored wastewater components due to the mediated oxidation by electrogenerated agents like hypochlorite, peroxodisulfate, and peroxodiphosphate. uaeu.ac.ae
Biological and Bioremediation Approaches for this compound Degradation
Biological methods, utilizing the metabolic capabilities of microorganisms, present an eco-friendly and cost-effective alternative for the degradation of reactive dyes. These approaches focus on the enzymatic breakdown of the complex dye structure into simpler, less toxic compounds.
Microbial Decolorization and Biodegradation by Bacterial Strains
Bacteria are widely studied for their ability to decolorize and degrade azo dyes, primarily due to their rapid growth rates and high adaptability to various environmental conditions. tandfonline.com The process typically involves an initial anaerobic or micro-aerophilic step for color removal, followed by an aerobic step for the further breakdown of the resulting aromatic amines. sciepub.com
Isolation and Characterization of Dye-Degrading Microorganisms (e.g., Pseudomonas aeruginosa, Bacillus spp., Enterobacter cloacae)
The successful bioremediation of dye-polluted sites often begins with the isolation of indigenous microbial strains that have adapted to the toxic environment. Several bacterial species have been identified as potent degraders of reactive dyes.
Pseudomonas aeruginosa has been specifically identified for its efficacy in degrading azo dyes. In one study, P. aeruginosa was isolated from textile wastewater dumping sites and was found to be the most efficient degrader of the azo dye Brown 703 among fifteen isolated bacterial strains. researchgate.netmdpi.com The initial screening showed that this strain could achieve significant degradation within three days of incubation. mdpi.com Other studies have successfully isolated P. aeruginosa from soil and effluent samples, confirming its potential for bioremediation of various textile dyes. isca.mescienceworldjournal.org
Bacillus spp. are another group of bacteria frequently isolated from textile industry effluents and are known for their robust dye-degrading capabilities. ijarbs.com A strain identified as Bacillus spp. ETL-1979, isolated from activated sludge, demonstrated the ability to decolorize several reactive azo dyes. sciepub.com Similarly, Bacillus aryabhattai has been isolated from pulp and paper mill wastewater and shown to reduce color and lignin (B12514952) content effectively. nih.gov The capacity of Bacillus species to secrete various ligninolytic enzymes contributes to their degradation potential. frontiersin.orgresearchgate.net
Enterobacter cloacae has also been characterized as a capable dye-degrading bacterium. Strains have been isolated from various contaminated environments, including river water and pesticide-contaminated soil. smujo.idnih.govresearchgate.net For example, Enterobacter sp. EC3, a novel isolated strain, showed high efficiency in the biological decolorization of Reactive Black 5. smujo.id Another study isolated Enterobacter cloacae from flower vase water and demonstrated its ability to decolorize and detoxify Malachite Green. biotechrep.ir
Optimization of Bioremediation Conditions (Temperature, pH, Dye Concentration, Incubation Time)
To maximize the efficiency of bacterial degradation, it is crucial to optimize key physicochemical parameters. These conditions directly influence bacterial growth and enzymatic activity. For the degradation of Brown 703 by Pseudomonas aeruginosa, a systematic optimization of conditions was performed. researchgate.netmdpi.com The optimal parameters were determined to be a neutral pH, a temperature of 38°C, an initial dye concentration of 20 ppm, and an incubation period of 72 hours. researchgate.netmdpi.com Under these combined optimal conditions, a degradation efficiency of 71.36% was achieved. researchgate.netmdpi.com
Increasing the dye concentration beyond the optimum level can inhibit bacterial growth and reduce degradation efficiency. Similarly, deviations from the optimal pH and temperature can lead to decreased enzyme activity or even denaturation of the enzymes responsible for degradation. mdpi.com The duration of incubation is also critical, as sufficient time is required for the bacteria to acclimate and produce the necessary enzymes for breaking down the dye molecules. mdpi.com
Below is an interactive table summarizing the optimized conditions for the degradation of Brown 703 by Pseudomonas aeruginosa. mdpi.com
| Parameter | Optimal Value | Degradation Efficiency (%) |
| Dye Concentration | 20 ppm | ~41% |
| pH | 7.0 | ~44% |
| Temperature | 38 °C | ~45% |
| Incubation Time | 72 hours | Not specified individually |
| Combined Optimal | As above | 71.36% |
Enzyme-Mediated Degradation Mechanisms (e.g., Azoreductase Activity)
The primary mechanism for the bacterial decolorization of azo dyes like this compound is the enzymatic cleavage of the azo bond (-N=N-). frontiersin.org This reaction is catalyzed by a class of enzymes known as azoreductases. mdpi.comscholarsresearchlibrary.com Azoreductases are reductive enzymes that transfer electrons, typically from cofactors like NADH or NADPH, to the azo bond, breaking it and forming colorless aromatic amines. mdpi.comfrontiersin.org
This process is most efficient under anaerobic or micro-aerophilic (low oxygen) conditions. frontiersin.org In the presence of oxygen, a competitive reaction occurs where oxygen acts as the terminal electron acceptor for the reducing equivalents (NADH), thereby inhibiting the azoreductase activity. mdpi.com Therefore, a common strategy for complete mineralization involves a two-stage process: an initial anaerobic stage for decolorization via azoreductase, followed by an aerobic stage where the resulting aromatic amines are further broken down by other enzymes like oxidases and peroxidases. sciepub.comtandfonline.com Studies have confirmed that P. aeruginosa utilizes an azoreductase enzyme to break the azo bond in Brown 703. researchgate.net Lignin peroxidase and laccase are other enzymes that have been identified in Bacillus species and play a role in the further degradation of aromatic compounds. mdpi.comfrontiersin.org
Fungal and Algal Bioremediation Systems
Besides bacteria, other microorganisms such as fungi and algae are also effective in the bioremediation of reactive dyes.
Fungal systems , particularly white-rot and brown-rot fungi, are known for their powerful extracellular ligninolytic enzyme systems, which include laccases and peroxidases. scielo.brnih.govnih.gov These enzymes are non-specific and can degrade a wide variety of complex aromatic pollutants, including synthetic dyes. nih.gov Non-viable (dead) fungal biomass from species like Saccharomyces cerevisiae and Rhizopus nigricans has been successfully used to adsorb various reactive dyes, including Reactive Brown 9. researchgate.net In one study, R. nigricans adsorbed 90-96% of the dye within 15 minutes at 20°C. researchgate.net Brown-rot fungi, which are less studied than white-rot fungi for this purpose, have also shown significant potential for the removal of azo dyes. scielo.brnih.gov
Algal bioremediation , or phycoremediation, is another promising approach. scione.comsci-hub.se Algae can remove dyes through biosorption onto their cell walls or through metabolic biodegradation. ijcmas.comnih.gov Species like Chlorella vulgaris and the cyanobacterium Aphanocapsa elachista have demonstrated the ability to decolorize various reactive azo dyes. ekb.eg The mechanism often involves an azoreductase enzyme, similar to bacteria. ijcmas.comekb.eg Research has shown that Chlorella and Oscillatoria species can degrade azo dyes into aromatic amines and then metabolize them further. ijcmas.com The use of non-living algal biomass is also effective for biosorption, which has the advantage of not being affected by the toxicity of the wastewater. nih.gov
Enhancement Strategies for Biological Degradation
Biological degradation processes for recalcitrant compounds like this compound can be significantly improved through various enhancement strategies. These methods aim to overcome the limitations of single-species microbial systems and improve the efficiency, stability, and reusability of the biocatalysts.
Co-culture Systems for Enhanced Degradation
The use of co-cultures, or mixed microbial communities, can lead to more effective degradation of complex dye molecules than pure cultures. frontiersin.orgresearchgate.net This enhancement is often attributed to synergistic interactions between the different microbial species, where the metabolic capabilities of one organism complement another. frontiersin.org For instance, one species might initiate the breakdown of the parent dye molecule, while another utilizes the resulting intermediates.
In the context of reactive azo dyes, research has demonstrated the superior performance of co-cultured bacterial strains. A study investigating the bioremediation of soil contaminated with mixed reactive azo dyes, including Reactive Brown (RB), utilized a co-culture of Enterobacter cloacae and Bacillus subtilis. The co-culture demonstrated enhanced degradation capabilities compared to the individual free cells of each bacterium. While the free cells of Bacillus cereus (a similar bacterium) degraded 70.76 ± 0.03% of Reactive Brown, the co-culture of Enterobacter cloacae and Bacillus subtilis achieved a degradation of 76.97 ± 0.02% for the same dye. researchgate.net This suggests that the combined metabolic activities of the two strains lead to a more complete breakdown of the dye. frontiersin.org
Table 1: Degradation of Reactive Brown (RB) by Free Cells vs. Co-Culture System
| Microbial System | Degradation of Reactive Brown (RB) (%) |
| Bacillus cereus (Free Cells) | 70.76 ± 0.03 |
| Enterobacter cloacae & Bacillus subtilis (Co-culture) | 76.97 ± 0.02 |
Data sourced from a study on bioremediation of mixed reactive azo dyes in a soil slurry bioreactor. researchgate.net
Immobilized Cell Technologies
Immobilizing microbial cells on or within a solid support matrix is a widely adopted strategy to enhance the efficiency of biodegradation processes. mdpi.com This technique offers several advantages, including higher cell densities, protection of microorganisms from toxic substances in the wastewater, and the ability to easily separate the biocatalyst from the treated effluent for reuse. mdpi.comresearchgate.net Immobilized cells often exhibit greater tolerance to environmental fluctuations such as pH and temperature changes. ijcmas.com
The application of immobilized cells has proven effective for the degradation of reactive dyes. In a study involving the degradation of several reactive azo dyes, including Reactive Brown (RB), the immobilization of a co-culture of Bacillus cereus and Enterobacter cloacae on corn starch resulted in a dramatic increase in degradation efficiency. The immobilized system achieved 89.8 ± 0.09% degradation of Reactive Brown, a significant improvement over the 76.97 ± 0.02% achieved by the free-floating co-culture. researchgate.net The support matrix provides a stable environment for the bacteria, promoting higher metabolic activity and degradation rates. mdpi.comresearchgate.net
Table 2: Comparison of Reactive Brown (RB) Degradation by Free vs. Immobilized Co-Cultures
| System | Degradation of Reactive Brown (RB) (%) |
| Co-cultured Free Cells | 76.97 ± 0.02 |
| Immobilized Co-cultured Cells (on corn starch) | 89.8 ± 0.09 |
This table illustrates the enhanced degradation efficiency achieved by immobilizing the co-culture system. researchgate.net
Bio-carrier Applications in Bioreactors
Bio-carriers are support materials used in bioreactors to promote the growth of microorganisms as biofilms. These carriers increase the active biomass concentration within the reactor without increasing the suspended solids load, leading to more efficient and stable wastewater treatment. ntu.edu.sgmdpi.com The selection of a suitable bio-carrier is crucial, with materials like polyvinyl alcohol (PVA), polyethylene, and activated carbon being common choices. ntu.edu.sg
Analysis of Biotransformation Pathways and Metabolites
Understanding the biotransformation pathways of this compound is essential for confirming its complete degradation and assessing the toxicity of any resulting intermediate products. Biodegradation typically involves the initial breakdown of the complex dye molecule into simpler, often colorless, aromatic amines and other metabolites through the action of microbial enzymes like azoreductases, laccases, and peroxidases. frontiersin.orgnih.gov These intermediates are then further mineralized into less harmful substances such as CO₂, H₂O, and inorganic salts. frontiersin.org
The analysis of metabolites is commonly performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). nih.govresearchgate.net These methods allow for the identification and quantification of the byproducts formed during the degradation process. While specific biotransformation studies detailing the complete pathway and all metabolites for this compound are not extensively documented in the provided context, the general pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This initial step breaks the chromophore, leading to decolorization and the formation of aromatic amines. Subsequent enzymatic actions, such as oxidation and ring cleavage, further break down these aromatic intermediates. nih.govub.edutandfonline.commdpi.com The identification of these metabolites is crucial, as some aromatic amines can be more toxic than the parent dye molecule.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). rsc.org AOPs are particularly effective for treating recalcitrant compounds like synthetic dyes that are resistant to conventional biological treatment. mdpi.com
Fenton and Photo-Fenton Processes in this compound Oxidation
These processes have been successfully applied to decolorize and degrade textile wastewater containing reactive dyes. A study on the decolorization of Novacron Black, a commercial dye that is a mixture of Reactive Black 39 and a Reactive Brown dye, investigated the effectiveness of Fenton and photo-Fenton treatments. researchgate.net The results showed that both processes were highly effective, with the photo-Fenton process demonstrating superior efficiency. Under optimal conditions (pH 3, 20°C, 100 mg/L H₂O₂), the photo-Fenton process achieved 94.6% decolorization with a lower catalyst concentration (2 mg/L Fe²⁺) compared to the Fenton process, which achieved 82.1% decolorization with 5 mg/L Fe²⁺. scispace.comresearchgate.net The higher efficiency of the photo-Fenton process is due to the additional generation of hydroxyl radicals from the photolysis of H₂O₂ and the photoreduction of Fe³⁺ complexes. mdpi.comresearchgate.netnih.gov
Table 3: Decolorization Efficiency for Novacron Black (containing Reactive Brown) using Fenton and Photo-Fenton Processes
| Process | Fe²⁺ Concentration (mg/L) | H₂O₂ Concentration (mg/L) | Initial pH | Temperature (°C) | Decolorization Efficiency (%) |
| Fenton | 5 | 100 | 3 | 20 | 82.1 |
| Photo-Fenton | 2 | 100 | 3 | 20 | 94.6 |
Data adapted from a study on the decolorization of Novacron Black from aqueous solutions. scispace.comresearchgate.net
Role of Hydrogen Peroxide and Iron Catalysts
Ozonation-Based Degradation of this compound
Ozonation is another effective AOP for treating dye-laden wastewater. Ozone (O₃) can degrade dye molecules through direct or indirect reaction pathways.
The degradation of organic compounds like this compound by ozone in an aqueous solution occurs via two main pathways:
Direct Oxidation: This pathway involves a selective attack by molecular ozone. Ozone directly reacts with specific functional groups in the dye molecule, particularly the electron-rich moieties like the azo chromophore, leading to decolorization. This reaction is more prominent under acidic conditions. tandfonline.com
Indirect Oxidation: This pathway involves the decomposition of ozone to form highly reactive and non-selective hydroxyl radicals (•OH). researchgate.net This mechanism is favored under alkaline pH conditions, where hydroxide (B78521) ions initiate the ozone decomposition chain reaction. These radicals can then attack the dye molecule, leading to its degradation and potential mineralization. icrc.ac.ir
The dominant mechanism is largely dependent on the solution's pH and the presence of other water matrix components. tandfonline.com
The combination of ozone with ultraviolet (UV) irradiation and/or hydrogen peroxide (H₂O₂) can significantly enhance the degradation efficiency due to a synergistic effect that boosts the production of hydroxyl radicals.
O₃/UV: UV photolysis of aqueous ozone generates hydrogen peroxide as an intermediate, which then reacts with ozone to produce •OH radicals, accelerating the degradation process.
O₃/H₂O₂ (Peroxone): The addition of H₂O₂ to an ozonation system increases the rate of ozone decomposition, leading to a higher yield of hydroxyl radicals.
The presence of certain inorganic ions in wastewater can significantly affect the efficiency of ozonation, particularly the indirect pathway. Carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions are well-known inhibitors of AOPs that rely on hydroxyl radicals. tandfonline.comtandfonline.com
These ions act as scavengers of •OH radicals, converting them into carbonate radicals (•CO₃⁻).
Reactions:
•OH + HCO₃⁻ → •CO₃⁻ + H₂O
•OH + CO₃²⁻ → •CO₃⁻ + OH⁻
While the carbonate radical is an oxidant, it is much less reactive and more selective than the hydroxyl radical. icrc.ac.ir Therefore, its ability to degrade complex dye molecules like this compound is significantly lower. The scavenging effect of carbonate is more pronounced than that of bicarbonate. tandfonline.comtandfonline.com This inhibition of the radical pathway means that in waters with high alkalinity, the direct reaction with molecular ozone becomes the primary degradation mechanism. tandfonline.com For example, studies on the ozonation of Acid Red 151 demonstrated the scavenging effect of carbonate and bicarbonate ions. tandfonline.com
Table 2: Impact of Carbonate/Bicarbonate on Ozonation of Azo Dyes
| Species | pH Condition | Effect | Reference |
|---|---|---|---|
| Carbonate (CO₃²⁻) | pH > 10.3 | Acts as a strong scavenger of hydroxyl radicals, inhibiting the indirect oxidation pathway. More effective scavenger than bicarbonate. | tandfonline.comtandfonline.com |
| Bicarbonate (HCO₃⁻) | pH range 4 to 8.3 | Acts as a scavenger of hydroxyl radicals, though less effective than carbonate. Hinders the radical-based degradation. | tandfonline.comtandfonline.com |
| Sodium Carbonate (Na₂CO₃) | Not specified | Inhibits the decomposition of ozone in both O₃ and O₃+UV processes by scavenging hydroxyl radicals. | icrc.ac.ir |
Synergistic Effects with UV Irradiation and Hydrogen Peroxide (O3/UV/H2O2)
Photocatalytic Degradation of this compound
Heterogeneous photocatalysis is an AOP that employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), and a source of light (usually UV) to degrade organic pollutants. sci-hub.se
The process is initiated when the TiO₂ particles absorb photons with energy equal to or greater than their bandgap energy. This excites an electron (e⁻) from the valence band to the conduction band, leaving a positive hole (h⁺) behind. tandfonline.com These charge carriers migrate to the catalyst surface and initiate redox reactions.
The positive holes can oxidize water or hydroxide ions adsorbed on the surface to produce hydroxyl radicals (•OH).
The electrons in the conduction band can reduce adsorbed molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS), including •OH.
These highly reactive species, particularly the hydroxyl radical, then attack the this compound molecules adsorbed on the catalyst surface, breaking them down into simpler intermediates and, ideally, leading to complete mineralization into CO₂, H₂O, and inorganic salts. sci-hub.seresearchgate.net The degradation kinetics of such processes are often described by the Langmuir-Hinshelwood model. sci-hub.setandfonline.com The efficiency of photocatalytic degradation is influenced by several factors, including the pH of the solution (which affects the surface charge of the catalyst and dye adsorption), catalyst concentration, and the intensity of the light source. sci-hub.setandfonline.com
Development of Novel Photocatalysts (e.g., CeFeO3, CuI Nanoparticles, Strontium Titanate)
Wet Oxidation and Other Chemical Oxidation Approaches
Electrochemical Treatment for this compound Removal
Electrochemical methods offer a robust alternative for treating dye-laden wastewater. These techniques, classified as Electrochemical Advanced Oxidation Processes (EAOPs), use electrical energy to drive the oxidation and removal of pollutants. mdpi.comiwaponline.com
Anodic Oxidation Mechanisms and Electrode Material Selection (Graphite, Stainless Steel, Ti/RuO2)
Anodic oxidation (AO) is an electrochemical process where pollutants are destroyed at the surface of an anode. researchgate.net The degradation can occur through two main pathways:
Direct Oxidation: Pollutants are adsorbed onto the anode surface and are destroyed by direct electron transfer to the electrode.
Indirect Oxidation: This is often the dominant mechanism. Highly reactive species, such as hydroxyl radicals (•OH), are generated on the anode surface from the oxidation of water. These radicals then attack and degrade the organic pollutants. mdpi.com In the presence of chloride ions, other oxidants like active chlorine (Cl₂, HClO, ClO⁻) can be generated, which also contribute to dye degradation. electrochemsci.org
The choice of anode material is critical to the efficiency and mechanism of the process. Anodes are broadly classified as "active" or "non-active".
Graphite (B72142): Graphite is a relatively inexpensive and effective anode material for the electrochemical degradation of textile wastewater. electrochemsci.org It has a high overpotential for oxygen evolution, which can increase the current efficiency for generating other oxidants like chlorine from chloride-containing wastewater. electrochemsci.org Graphite anodes have been successfully used for the complete mineralization of reactive dyes. nmlindia.org Studies on the degradation of a reactive azo dye using graphite electrodes achieved 99% color removal and 88% COD removal. researchgate.net
Stainless Steel: While often used as a stable cathode material, stainless steel can also be used as an anode in certain applications. electrochemsci.orgneptjournal.com However, it is more commonly used as the cathode in combination with a more specialized anode. electrochemsci.orgacs.org
Ti/RuO₂: Titanium electrodes coated with mixed metal oxides like Ruthenium Oxide (RuO₂) (e.g., Ti/RuO₂) are known as Dimensionally Stable Anodes (DSAs). researchgate.net These are considered "active" anodes where pollutants are degraded on the electrode surface. researchgate.net Ti/RuO₂ anodes have shown strong electrochemical oxidation activity and are effective in degrading various organic pollutants and dyes. researchgate.netbibliotekanauki.pl They have been used in the degradation of reactive dyes, although sometimes complete mineralization is more challenging compared to other anode materials like graphite under certain conditions. nmlindia.org
Table 1: Comparison of Electrode Materials for Anodic Oxidation
| Electrode Material | Type | Key Features | Application in Dye Degradation | Citations |
|---|---|---|---|---|
| Graphite | Non-Active (in some contexts) | Inexpensive, high O₂ overpotential, good for Cl₂ evolution. | Effective for decolorization and complete mineralization of reactive dyes. | electrochemsci.orgnmlindia.orgresearchgate.net |
| Stainless Steel | - | Often used as a stable cathode. | Used as a cathode in many dye degradation setups. | electrochemsci.orgacs.org |
| Ti/RuO₂ | Active (DSA) | Dimensionally stable, strong electrochemical activity. | Used for the degradation of various organic pollutants and reactive dyes. | researchgate.netnmlindia.orgbibliotekanauki.pl |
Electrocoagulation and Electroflocculation Processes
Electrocoagulation (EC) is an electrochemical process that uses sacrificial anodes, typically made of iron (Fe) or aluminum (Al), to produce coagulating agents in-situ. researchgate.netdergipark.org.tr The process involves three main stages:
Anode Dissolution: The metal anode oxidizes, releasing metal ions (Fe²⁺/Fe³⁺ or Al³⁺) into the water. dergipark.org.tr
Coagulant Formation: These metal ions immediately hydrolyze to form various monomeric and polymeric metal hydroxide species, which act as coagulants. ekb.eg
Pollutant Removal: The dye molecules are removed from the solution through adsorption onto and entrapment within the metal hydroxide flocs. dergipark.org.trekb.eg The simultaneous evolution of hydrogen gas at the cathode helps to mix the solution and can lift the flocs to the surface for easy removal (electroflotation). dergipark.org.tr
The efficiency of EC depends on parameters such as current density, pH, initial dye concentration, and electrode material. researchgate.net Iron anodes have been found to be highly effective for removing reactive dyes. neptjournal.com For instance, the electrocoagulation of a disperse brown dye solution with iron electrodes showed high removal efficiency. dergipark.org.tr The process is generally fast, with complete decolorization often achieved within 30 minutes. ekb.eg
Table 2: Summary of Electrochemical Treatment Findings for Brown Dyes
| Process | Dye Type | Electrode(s) | Key Findings | Citations |
|---|---|---|---|---|
| Anodic Oxidation | Acid Brown | Graphite (Anode), Stainless Steel (Cathode) | 100% color removal and 89% COD reduction were achievable. | electrochemsci.org |
| Electrocoagulation | Disperse Brown | Iron (Fe) and Aluminum (Al) | High removal rates (95% in 5 mins with Al). Fe electrodes also effective. | dergipark.org.tr |
| Electrocoagulation | General Brown Dye | Iron (Fe) | Complete decolorization within 30 minutes at an optimal pH of 10.0. | ekb.eg |
Optimization of Electrochemical Parameters (Current Density, Electrolysis Time, pH, Electrolyte Concentration)
Current Density: This parameter directly affects the generation rate of oxidizing species, such as hydroxyl radicals (•OH) and active chlorine species (if chloride is present). An increase in current density generally leads to a faster degradation rate. However, excessively high densities can lead to parasitic reactions, such as the oxygen evolution reaction, which reduces current efficiency and increases energy costs. For instance, studies on other reactive dyes have shown that increasing current density from 100 to 400 mA·cm⁻² significantly enhances the degradation rate. usq.edu.au
Electrolysis Time: The duration of the electrochemical treatment is critical for achieving complete decolorization and a high degree of mineralization, often measured by Chemical Oxygen Demand (COD) removal. Longer electrolysis times typically result in higher removal efficiencies. For example, in the treatment of textile wastewater containing reactive dyes, removal efficiencies for color and COD have been shown to reach 96.6% and 77.69%, respectively, after 120 minutes of electrolysis under optimized conditions. tdx.cat
pH: The initial pH of the wastewater solution plays a crucial role as it influences the surface charge of the electrode and the dominant form of the oxidizing species. Acidic conditions (pH 3-5) are often found to be optimal for the degradation of many reactive dyes, as they favor the formation of powerful hydroxyl radicals. usq.edu.aunajah.edu For example, the degradation rate of some dyes at pH 3 can be significantly higher than at neutral or basic pH levels. usq.edu.au
Electrolyte Concentration: The type and concentration of the supporting electrolyte are vital for the conductivity of the solution and the generation of secondary oxidants. Sodium chloride (NaCl) is often an effective electrolyte because its oxidation at the anode generates active chlorine species (Cl₂, HOCl, OCl⁻), which are potent oxidizing agents that accelerate dye degradation. mdpi.comiwaponline.com Studies on various dyes have identified optimal NaCl concentrations that maximize degradation efficiency while minimizing excess electrolyte usage. mdpi.com
Illustrative Data Table on Parameter Optimization (Hypothetical for this compound) This table demonstrates how research findings on the optimization of electrochemical parameters would be presented. Note: This data is hypothetical and not based on actual experimental results for this compound.
| Parameter | Range Studied | Optimal Value | Effect on Degradation Efficiency |
|---|---|---|---|
| Current Density (mA/cm²) | 10 - 50 | 40 | Efficiency increases with density up to 40 mA/cm², then plateaus due to side reactions. |
| Electrolysis Time (min) | 15 - 120 | 90 | Near-complete decolorization achieved at 90 min; further time yields marginal COD reduction. |
| Initial pH | 3 - 11 | 3 | Significantly higher degradation rates observed in acidic medium compared to neutral or alkaline conditions. |
| NaCl Concentration (g/L) | 1 - 5 | 3 | Increased conductivity and generation of active chlorine enhances removal up to 3 g/L. |
Integration of Electrochemical Methods with Adsorption (Three-Dimensional Electrochemical Treatment)
Three-dimensional (3D) electrochemical treatment is an advanced methodology that integrates adsorption with electrochemical oxidation to enhance the removal of recalcitrant pollutants like reactive dyes. usq.edu.auberkeley.edu This process utilizes a particle electrode, often made of materials like granular activated carbon (GAC) or graphite intercalation compounds (GIC), packed between the primary anode and cathode. hhu.edu.cnresearchgate.net
The key advantages of this integrated approach are:
Increased Surface Area: The particle electrode provides a large specific surface area for both the adsorption of dye molecules and electrochemical reactions, overcoming the mass transfer limitations of conventional 2D systems. usq.edu.au
Synergistic Removal: The process combines physical removal by adsorption with chemical degradation. The adsorbed dye molecules are degraded in-situ on the surface of the particle electrode by electro-generated oxidants. This continuous regeneration of the adsorbent surface maintains a high concentration gradient, driving further adsorption and degradation.
Enhanced Efficiency: The 3D reactor configuration improves current efficiency and space-time yield, leading to faster and more complete pollutant removal. usq.edu.au
Research on dyes like Reactive Black 5 has demonstrated the effectiveness of this technology. A 3D electrochemical process using GIC as a particle electrode achieved a 98.46% removal rate under optimized conditions (current density of ~20 mA/cm², electrolysis time of 20 min). hhu.edu.cnusq.edu.au The process involves the initial adsorption of the dye onto the GIC particles, followed by their degradation through direct anodic oxidation and indirect oxidation by hydroxyl radicals, effectively regenerating the adsorbent for continuous treatment. hhu.edu.cn
Illustrative Data Table on 3D Electrochemical Treatment (Hypothetical for this compound) This table shows the kind of comparative data that would be presented from studies on 3D electrochemical treatment. Note: This data is hypothetical and not based on actual experimental results for this compound.
| Parameter | 2D System | 3D System (with GAC particles) | Reference |
|---|---|---|---|
| Decolorization Efficiency (%) | 75 | >99 | Hypothetical |
| COD Removal Efficiency (%) | 55 | 85 | |
| Required Electrolysis Time (min) | 120 | 45 |
Application Oriented Research of Reactive Dyes and Reactive Brown 3
Chemical Reactivity and Fixation Mechanisms in Textile Dyeing Processes
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to. meghadyes.com This characteristic distinguishes them from other dye types and is the basis for their high wash fastness. meghadyes.comsustainability-directory.com The general structure of a reactive dye molecule includes a chromophore, which is responsible for the color, a reactive group that forms the bond with the fiber, and a bridging group that connects these two components. slideshare.netslideshare.net
The defining feature of reactive dyes is their ability to form a covalent bond with the functional groups present in textile fibers. rsc.orgblogspot.com In cellulosic fibers like cotton, the dye's reactive group forms a chemical bond with the hydroxyl (-OH) groups of the cellulose (B213188) polymer. rsc.orgcottoninc.comtextilelearner.net For protein fibers such as wool and silk, the reaction occurs with the amino (-NH2) groups of the fiber's polymer chain. blogspot.comtextilelearner.nettextilementor.com
This reaction is typically a nucleophilic substitution or addition, where the dye molecule's reactive group, often containing chlorine or fluorine, reacts with the fiber's nucleophilic sites. sustainability-directory.com The result is a strong, stable covalent linkage that makes the dye an integral part of the fiber. sustainability-directory.comtextilelearner.net This strong bond is the reason for the excellent wash and rubbing fastness properties of textiles dyed with reactive dyes. blogspot.comtiankunchemical.com
The formation of this covalent bond is a multi-stage process that includes:
Dye Absorption: The dye is first absorbed onto the fiber surface from the dye liquor, a process assisted by electrolytes. scribd.com
Fixation: Under alkaline conditions, the dye's reactive group chemically bonds with the fiber's functional groups. textilelearner.netscribd.com
Wash-off: Unfixed dye is removed from the fiber surface through a series of washing steps. scribd.com
Bifunctional reactive dyes, which contain two reactive groups per molecule, can exhibit higher fixation levels because the presence of two reactive groups increases the probability of a reaction with the fiber. sdc.org.ukajer.org
The efficiency and success of the reactive dyeing process are highly dependent on the conditions of the dyebath. The key parameters that must be carefully controlled are pH, temperature, electrolyte concentration, and dyeing time. slideshare.netsdc.org.ukslideshare.net
pH: The pH of the dyebath is a critical factor. An alkaline environment is necessary to activate the hydroxyl groups in cellulose, forming cellulosate ions (Cell-O-), which are more reactive towards the dye. banglajol.infotextilefocus.com The optimal pH for fixation varies depending on the specific dye and dyeing temperature, but it is generally in the alkaline range. textilelearner.net For many reactive dyes, a pH of 10.8 to 11 is optimal at room temperature. textilelearner.net However, excessively high pH can lead to dye hydrolysis, where the dye reacts with water instead of the fiber, reducing fixation efficiency. banglajol.info
Temperature: Temperature influences the rate of both the dye-fiber reaction and the competing hydrolysis reaction. cottoninc.com As the temperature increases, the reaction rates generally increase. cottoninc.com Reactive dyes are often categorized by their reactivity at different temperatures:
Cold brand dyes: Highly reactive and can be applied at lower temperatures (e.g., 32-60°C). textilefocus.com
Medium brand dyes: Moderately reactive, requiring temperatures between 61°C and 71°C. textilefocus.com
Hot brand dyes: Have lower reactivity and require higher temperatures (e.g., 72-93°C) for fixation. textilefocus.com The choice of temperature depends on the specific reactive group in the dye. tiankunchemical.com
Electrolyte Concentration: Electrolytes, such as sodium chloride or sodium sulfate (B86663), are added to the dyebath to overcome the natural electrostatic repulsion between the negatively charged cellulosic fiber and the anionic dye molecules in an aqueous solution. ijmst.coajol.info This "salting out" effect promotes the exhaustion of the dye from the bath onto the fiber surface, making it available for the fixation reaction. scribd.comtextilefocus.com The concentration of the electrolyte is a key variable in controlling the rate and extent of dye uptake. fibre2fashion.com
Time: The duration of the dyeing process is another important parameter. Sufficient time must be allowed for the dye to be absorbed by the fiber (exhaustion) and then to react and form a covalent bond (fixation). cottoninc.comsdc.org.uk The optimal dyeing time is interdependent with the other process parameters, such as temperature and pH. textilelearner.net For example, at higher temperatures, the required fixation time may be shorter. cottoninc.com
The interplay of these parameters is crucial for achieving level (uniform) dyeing and maximizing the efficiency of the dyeing process. sdc.org.uk
Table 1: Influence of Dyebath Conditions on Reactive Dyeing
| Parameter | Effect on Dyeing Process |
|---|---|
| pH | An alkaline pH is essential for the activation of cellulosic fibers and the subsequent covalent bond formation with the reactive dye. banglajol.infotextilefocus.com |
| Temperature | Affects the rate of dye diffusion, reaction with the fiber, and hydrolysis. Higher temperatures generally increase reaction rates. cottoninc.com |
| Electrolyte Concentration | Overcomes electrostatic repulsion between the dye and fiber, thereby increasing dye exhaustion onto the fiber. ijmst.coajol.info |
| Time | Sufficient time is required for dye exhaustion and fixation to occur, with the optimal time being dependent on other process conditions. cottoninc.comsdc.org.uk |
Dye Exhaustion: This refers to the percentage of dye that moves from the dyebath onto the fiber during the dyeing process. fibre2fashion.com It is influenced by factors such as electrolyte concentration, temperature, and the inherent affinity of the dye for the fiber. fibre2fashion.com Exhaustion occurs in two stages: primary exhaustion before the addition of alkali, and secondary exhaustion after the alkali is added. fibre2fashion.comumt.edu.pk
Substantivity: Substantivity is the intrinsic affinity of a dye for a fiber in a neutral dyebath. tiankunchemical.comfibre2fashion.com Dyes with high substantivity are more readily absorbed by the fiber. tiankunchemical.com However, very high substantivity can sometimes lead to uneven dyeing, as the dye may fix too quickly at the fiber surface. fibre2fashion.com
Fixation Efficiency: This is the percentage of the exhausted dye that chemically reacts with the fiber to form a covalent bond. ajer.orgfibre2fashion.com It is a critical measure of the effectiveness of the dyeing process. A competing reaction, hydrolysis, occurs when the dye reacts with water in the dyebath instead of the fiber, which reduces the fixation efficiency. banglajol.infoncsu.edu Bifunctional reactive dyes, which have two reactive groups, generally exhibit higher fixation efficiency because they have a greater probability of reacting with the fiber. mdpi.com
The relationship between these parameters is often summarized in an S.E.F. (Substantivity, Exhaustion, Fixation) profile, which helps in selecting compatible dyes for achieving reproducible shades. sdc.org.ukumt.edu.pk
Table 2: Key Performance Metrics in Reactive Dyeing
| Metric | Description | Key Influencing Factors |
|---|---|---|
| Dye Exhaustion | The proportion of dye that transfers from the dyebath to the fiber. fibre2fashion.com | Electrolyte concentration, temperature, liquor ratio. fibre2fashion.com |
| Substantivity | The natural affinity of the dye for the fiber. tiankunchemical.com | Dye structure, temperature. fibre2fashion.com |
| Fixation Efficiency | The percentage of the absorbed dye that covalently bonds with the fiber. fibre2fashion.com | pH, temperature, dye reactivity, presence of alkali. ajer.orgbanglajol.info |
In addition to the dye itself, a variety of auxiliary chemicals are essential for a successful reactive dyeing process. These chemicals play specific roles in preparing the fabric, facilitating the dyeing reaction, and ensuring the quality of the final product. slideshare.nettexdale.co.uk
Alkali: Alkalis, such as sodium carbonate (soda ash) or sodium hydroxide (B78521), are crucial for creating the alkaline conditions necessary for the fixation of reactive dyes onto cellulosic fibers. textilementor.combanglajol.info The alkali activates the hydroxyl groups of the cellulose, making them receptive to reacting with the dye. banglajol.infotextilefocus.com The choice and amount of alkali depend on the reactivity of the dye and the dyeing temperature. textilelearner.net
Salts: Inorganic salts like sodium chloride or sodium sulfate are used as electrolytes in the dyebath. ajol.infocolorfuldyes.com Their primary function is to enhance the exhaustion of the anionic reactive dye onto the negatively charged surface of the cellulosic fiber by neutralizing the surface charge. textilefocus.comijmst.co
Humectants: While not explicitly detailed for Reactive Brown 3 in the provided context, humectants like urea (B33335) can be used in certain dyeing applications, such as printing or pad dyeing, to aid in dye solubility and to help swell the fiber, which can improve dye penetration and fixation. tiankunchemical.com
Other auxiliary chemicals can include:
Sequestering agents: These are used to chelate any interfering metal ions in the water supply, which could otherwise affect the dye shade and performance.
Leveling agents: These help to ensure that the dye is absorbed and fixed evenly across the fabric, preventing patchiness. texdale.co.uk
Washing-off agents: After dyeing, these agents are used to remove any unfixed or hydrolyzed dye from the fabric surface, which is essential for achieving good wash fastness.
Dye Exhaustion, Substantivity, and Fixation Efficiency
Advanced Material Applications of Reactive Dyes
The unique chemical properties of reactive dyes, particularly their ability to form stable bonds and their rich chromophoric structures, have led to research into their application in advanced materials beyond traditional textiles.
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitive dye to convert light into electrical energy. nih.gov The dye is a critical component, responsible for absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.com
Reactive dye derivatives are being explored as potential sensitizers in DSSCs for several reasons:
Strong Anchoring: The reactive groups in these dyes can form strong covalent bonds with the surface of the semiconductor, ensuring stable and efficient electron transfer. mdpi.com
High Molar Extinction Coefficients: Many reactive dyes have complex aromatic structures that result in strong light absorption across the visible spectrum. mdpi.com
Tunable Electronic Properties: The chemical structure of reactive dyes can be modified to optimize their light-harvesting capabilities and energy levels for efficient electron injection and regeneration. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium Chloride |
| Sodium Sulfate |
| Sodium Carbonate |
| Sodium Hydroxide |
| Urea |
| Titanium Dioxide |
| Chlorine |
| Fluorine |
| C.I. Reactive Red 3 |
| C.I. Direct Brown 95 |
| Novacron super black G |
| Cottofix black B |
| Procion H-EXL |
| Procion P |
| Novacron F |
| Reactone |
| Drimarene |
| Basilen |
| Cibacron |
| Procion M |
| Levafix E |
| Remazol |
| Levafix |
| Procion H |
| N719 |
| Chenodeoxycholic acid |
| Phenylfluorone |
| Pyrocatechol violet |
| Alizarin |
| (3-chloro-2-hydroxylpropyl) trimethyl-ammonium chloride |
| Hydrochloric acid |
| Sodium hydrosulfite |
| Oxalic acid |
| Glycerin |
| Cyanuric chloride |
| 2,4,5,6-tetrachloropyrimidine |
| 2,4,6-trifluoro-5-chloro-pyrimidine |
| Cassia fistula |
| Graphene |
| Anthoxanthin |
| Ethyl red |
| Triphenylamine |
| Coumarin |
| Carbazole |
| Indole |
| Cyanine |
| Porphyrin |
| Flavonoids |
| Betalains |
| Chlorophyll |
| Zinc oxide |
| Polythiophene |
| Fluorene-thiophene copolymer |
| Thieno[2,3-b]indole |
| p-aminobenzaldehyde |
| 4-amino-3-nitrobenzaldehyde |
| Aniline |
| J-acid |
| 4-(4-Methoxyphenyl)-thiazol-2-amine |
| 4-(4-bromophenyl)-1,3-thiazol-2-amine |
| Vinyl sulfone |
| Monochlorotriazine |
| Dichlorotriazine |
| Triazinylamino-alkylphosphonate |
| Quats SA 3060 |
| Quats IBK 501 |
| Quats SC 70 |
| Quats LEVEL 90 |
| Quats RD 1710 |
| Quats WASH 0096 |
| Quats WASH 1017 |
| Quats YM 306 |
| Quats CARR BES ECO |
| Quats PES DK 90 |
| Quats FX 501 |
| Daledye-ANC Conc |
| Daledye-E2D Conc |
| Daledye PNK New |
| Daledye-PMN |
| Dalefix-FEF Conc |
Reactive Dye Derivatives in Dye-Sensitized Solar Cells (DSSC)
Design Strategies for Enhanced Photovoltaic Efficiency
The quest for higher photovoltaic efficiency in dye-sensitized solar cells (DSSCs) has led to various innovative design strategies, particularly in the realm of organic dyes like this compound. A central and highly effective approach is the donor-π bridge-acceptor (D-π-A) configuration. mdpi.com This molecular architecture is engineered to facilitate intramolecular charge transfer from an electron-rich donor (D) section to an electron-deficient acceptor (A) section via a conjugated linker, known as a π-bridge. mdpi.com This process is crucial for efficient charge separation upon photo-excitation and the subsequent injection of electrons into the photoanode's conduction band, a fundamental step in converting light to electricity. mdpi.comfrontiersin.org
Researchers have explored several modifications to this basic D-π-A structure to optimize performance. One strategy involves the introduction of a benzodithiophene-based π-spacer, which has been shown to improve the conjugation of dye sensitizers, thereby enhancing their electron transport properties. mdpi.com Another significant advancement is the addition of a second acceptor unit, creating a D–A−π–A structure. acs.org This novel motif has demonstrated the potential to not only boost photovoltaic performance but also improve the long-term stability of DSSCs. acs.org The inclusion of an external acceptor unit attached to the dye molecule through a π-spacer can further improve electron transport. mdpi.com
Beyond the dye molecule itself, modifications to the photoanode are critical for enhancing efficiency. The photoanode, typically made of a mesoporous semiconductor like titanium dioxide (TiO2), serves as both a scaffold for the dye molecules and a transporter for the injected electrons. davidpublisher.com Optimizing the porosity and structure of the TiO2 electrode can significantly increase the surface area for dye absorption, leading to greater light-harvesting efficiency (LHE). nih.gov For instance, using larger TiO2 nanoparticles (e.g., 200 nm) as a light-scattering layer can increase the path length of light within the photoanode, thereby increasing the probability of photon absorption by the dye molecules. davidpublisher.com
Furthermore, the introduction of steric groups into the dye molecule's structure can help prevent unfavorable aggregation on the TiO2 surface and slow down recombination reactions, where the injected electron recombines with either the oxidized dye molecule or the redox mediator in the electrolyte. frontiersin.org
Modification of Dye Molecules for Charge Transport Properties
The modification of dye molecules is a key area of research aimed at improving the charge transport properties within dye-sensitized solar cells (DSSCs). rsc.org Efficient charge transport is essential for minimizing energy loss and maximizing the power conversion efficiency of the device. The electronic properties of the dye molecule, which are intrinsically linked to its molecular structure, play a pivotal role in governing charge transport, photo-excitation, and electron injection. mdpi.com
A primary strategy for modifying dye molecules to enhance charge transport is the donor-π-acceptor (D-π-A) design. mdpi.com In this configuration, the donor and acceptor moieties are separated by a π-conjugated bridge. Upon light absorption, an intramolecular charge transfer occurs from the donor to the acceptor, which is anchored to the semiconductor surface (e.g., TiO2). mdpi.com This directed charge separation facilitates the efficient injection of the photoexcited electron into the conduction band of the photoanode. frontiersin.org
Further refinements to the D-π-A structure have yielded significant improvements in charge transport. For example, the introduction of a benzodithiophene-based π-spacer has been shown to enhance the conjugation of the dye, leading to better electron transport properties. mdpi.com The addition of an external acceptor unit to a dye molecule that already contains a π-spacer can further augment these properties. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding how these modifications impact the electronic structure and charge transport characteristics of the dye molecules. mdpi.commdpi.com
The choice of anchoring groups, which bind the dye molecule to the semiconductor surface, is also critical. These groups not only ensure strong adsorption but also facilitate the electronic coupling between the dye's lowest unoccupied molecular orbital (LUMO) and the semiconductor's conduction band, which is essential for efficient electron injection. frontiersin.org
Moreover, the aggregation of dye molecules on the semiconductor surface can influence charge transport. While controlled aggregation can sometimes be beneficial, often it leads to quenching of the excited state and hinders efficient charge injection. rsc.org Therefore, molecular design strategies often incorporate bulky or steric groups to prevent excessive aggregation. frontiersin.org
Interactive Data Table: Impact of Molecular Modification on Photovoltaic Parameters
| Device Configuration | Jsc (mA cm⁻²) | Voc (V) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|
| ZnO/P3HT | 1.53 | 0.34 | 25.5 | 0.13 | aip.org |
Analytical and Spectroscopic Investigations of Reactive Brown 3 and Its Transformation Products
Spectroscopic Techniques for Monitoring Reactive Brown 3 Degradation
Spectroscopic methods are invaluable for tracking the progress of dye degradation in real-time and providing insights into the structural changes occurring.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Decolorization Tracking
UV-Visible spectrophotometry is a primary technique for monitoring the decolorization of dye solutions. By measuring the absorbance of light at specific wavelengths, researchers can quantify the concentration of the dye over time.
The degradation of azo dyes like this compound is often visually apparent through the loss of color in the solution. This decolorization is quantitatively tracked by monitoring the decrease in the absorbance peak in the visible region of the UV-Vis spectrum. For many reactive dyes, this peak is associated with the chromophoric azo bonds (-N=N-). nih.gov A decrease in the intensity of this peak signifies the breakdown of these bonds, leading to color removal. nih.govpjoes.com
In addition to tracking the disappearance of the parent dye, UV-Vis spectroscopy can also indicate the formation of new products. The appearance of new absorption peaks, often in the UV region, suggests the formation of aromatic amines or other intermediate compounds resulting from the cleavage of the azo bond. nih.govpjoes.com For instance, in the degradation of similar reactive dyes, a steep decrease in the visible absorbance is accompanied by the emergence of new peaks between 210 and 225 nm, implicating bioconversion rather than simple adsorption. nih.gov The specific maximum absorbance (λmax) for a particular reactive dye is crucial for these studies and is determined by scanning the dye solution across the visible spectrum (e.g., 300-800 nm). ekb.eg
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Byproduct Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the original dye molecule and tracking their transformation during degradation. troindia.incabidigitallibrary.org By analyzing the infrared spectrum, which shows the absorption of infrared radiation by molecular vibrations, researchers can deduce the chemical changes occurring. troindia.in
In the context of this compound degradation, FTIR analysis can confirm the breakdown of the dye structure by observing the disappearance of characteristic peaks and the appearance of new ones. mdpi.com For example, the disappearance of peaks corresponding to the azo bond (-N=N-), typically found in the region of 1411-1458 cm⁻¹, is a clear indicator of degradation. ajol.infoscienceworldjournal.org
The formation of degradation byproducts is evidenced by the emergence of new absorption bands. For instance, the appearance of a broad band in the range of 3309-3400 cm⁻¹ can indicate the formation of -OH and –NH stretching vibrations from the breakdown of the dye into simpler amines and phenols. ajol.infoscienceworldjournal.org Similarly, changes in the "fingerprint" region of the spectrum can point to the formation of new compounds. The presence of new peaks can signify the degradation of the aromatic ring and desulfonation. researchgate.net
Chromatographic and Mass Spectrometric Approaches for Mechanistic Elucidation
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Degradation Products
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating complex mixtures of organic compounds. In the study of this compound degradation, HPLC is used to separate the parent dye from its various degradation products. ijpsjournal.com This separation allows for the quantification of each component over time, providing detailed kinetic information about the degradation process. ijpsjournal.com
A common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The mobile phase composition, often a mixture of water or a buffer with an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation of the dye and its byproducts. nih.govakjournals.com A UV-Vis or photodiode array (PDA) detector is typically coupled with the HPLC system, allowing for the detection and quantification of the separated compounds based on their absorbance. nih.gov A decrease in the peak intensity and a shift in the retention time of the peaks in the HPLC chromatogram are indicative of dye degradation. biorxiv.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degraded Compounds and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify volatile and semi-volatile organic compounds in a sample. In the context of this compound degradation, GC-MS is instrumental in identifying the smaller, more volatile byproducts formed during the breakdown of the larger dye molecule. mdpi.com
The process involves separating the components of a mixture using gas chromatography, where they are then introduced into a mass spectrometer. The mass spectrometer ionizes the compounds and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a "molecular fingerprint" that can be compared to spectral libraries (like the NIST library) for identification. jmb.or.kr
Studies on the degradation of similar brown azo dyes have utilized GC-MS to identify various metabolites. mdpi.commdpi.com For example, in the degradation of Brown 703 and Brown 706, GC-MS analysis of the extracted metabolites identified compounds such as toluene (B28343) and p-xylene (B151628), respectively. mdpi.commdpi.com The identification of such compounds provides crucial clues to the degradation pathway, suggesting the cleavage of the azo dye into simpler aromatic structures. mdpi.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reactive Intermediate Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules, including dye molecules and their initial degradation intermediates. mdpi.com ESI-MS allows for the direct transfer of ions from solution to the gas phase, making it possible to detect transient and reactive intermediates that might not be observable with other techniques. mdpi.comscielo.br
The ability to monitor reactions in real-time by directly infusing the reaction mixture into the ESI source is a significant advantage. rsc.org This online monitoring can capture the sequential emergence of various intermediate species during the degradation process. rsc.org For instance, in the study of enzymatic dye degradation, ESI-MS has been used to detect and characterize multiple transient intermediates, providing strong evidence for proposed reaction mechanisms. nih.govrsc.org The high mass accuracy and tandem mass spectrometry (MS/MS) capabilities of modern instruments further aid in the structural elucidation of these fleeting species. rsc.org This technique is invaluable for understanding the initial steps of dye degradation, which often involve the formation of highly reactive and short-lived intermediates. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. In the context of dye degradation, NMR is instrumental in identifying the transient and final products formed during the breakdown of complex parent molecules like this compound. rsc.orgrsc.org The analysis of ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, provides detailed information about the molecular structure of degradation intermediates. rsc.orgresearchgate.net
During the degradation of azo dyes, the complex aromatic structures are cleaved into smaller, often less colored or colorless, compounds. NMR analysis can track these changes by monitoring the chemical shifts of protons (¹H) and carbon atoms (¹³C). For instance, the degradation of the diazo dye Direct Red 81 was monitored using ¹H-NMR, which showed characteristic signals in the downfield region (δ 6–8 ppm) corresponding to the naphthalene (B1677914) ring of the intact dye. nih.gov As degradation proceeded, the intensity of these aromatic peaks decreased, and new signals corresponding to the formed intermediates appeared. nih.gov
In studies on similar dyes, such as Brown 706, NMR was crucial for confirming the structure of metabolites after biodegradation. mdpi.com The disappearance of peaks associated with the dye's original complex structure and the emergence of new, simpler spectra indicate successful degradation. mdpi.com For example, after the degradation of Brown 706 by Pseudomonas aeruginosa, ¹H and ¹³C NMR analysis confirmed the formation of p-xylene as a metabolite. mdpi.com The ¹H NMR spectrum showed peaks at 2.03 ppm attributed to methyl protons and signals at 7.63-7.64 ppm for aromatic protons, while the ¹³C NMR spectrum displayed aromatic carbon peaks at 129.22 ppm and 135.69 ppm and an aliphatic methyl carbon peak at 20.91 ppm. mdpi.com This detailed structural data is vital for mapping the complete degradation pathway.
The general approach involves preparing a sample of the degradation mixture, often after separation techniques like column chromatography, and dissolving it in a deuterated solvent for analysis. mdpi.comfrontiersin.org By comparing the resulting spectra with those of the original dye and reference compounds, researchers can precisely identify the chemical structures of the transformation products. mdpi.com This process is essential for verifying the complete mineralization of the dye and ensuring that the resulting byproducts are non-toxic.
Table 1: Representative NMR Data for an Identified Intermediate (p-xylene) from the Degradation of a Similar Azo Dye (Brown 706)
This table illustrates the type of data obtained from NMR analysis for degradation products of similar dyes, as specific data for this compound intermediates was not available in the provided search results.
| Nucleus | Chemical Shift (δ ppm) | Assignment |
| ¹H | 2.03 | Aliphatic -CH₃ protons |
| ¹H | 7.63 - 7.64 | Aromatic protons |
| ¹³C | 20.91 | Aliphatic methyl carbon |
| ¹³C | 129.22 | Aromatic carbon |
| ¹³C | 135.69 | Aromatic carbon |
Microscopic and Surface Characterization Techniques for Adsorbents and Catalysts (e.g., SEM/EDS, DLS, XRD)
The efficiency of removing or degrading this compound from wastewater heavily relies on the physical and chemical properties of the materials used, such as adsorbents and catalysts. A suite of characterization techniques is employed to analyze these materials before and after the treatment process.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
SEM is used to visualize the surface morphology, including texture and porosity, of adsorbent and catalyst materials. iwaponline.com For example, in the study of activated carbon modified with various metals for dye removal, SEM analysis revealed the surface morphology before and after dye adsorption. nih.gov EDS complements SEM by providing elemental analysis of the material's surface. nih.gov After the adsorption of an anthraquinone (B42736) dye onto a modified activated carbon, EDS analysis showed an increased percentage of carbon and the appearance of sulfur on the surface, confirming the presence of the adsorbed dye molecule. nih.gov Similarly, EDS analysis of modified fish scale bio-adsorbents identified the primary elemental composition as C, O, P, and Ca. jwent.net
Table 2: Example of SEM/EDS Analysis for a Modified Activated Carbon Adsorbent Before and After Dye Adsorption
Based on findings for adsorbents used for similar reactive dyes.
| Element | % (w/w) Before Adsorption | % (w/w) After Adsorption |
| Carbon (C) | High | Increased |
| Oxygen (O) | Present | Present |
| Magnesium (Mg) | Present | Present |
| Aluminum (Al) | Present | Present |
| Silicon (Si) | Present | Present |
| Lanthanum (La) | Present | Present |
| Sulfur (S) | Not Detected | Detected |
Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of small particles in suspension, such as nanoparticles used in photocatalysis. ias.ac.in It measures the hydrodynamic radius of the particles. ias.ac.in DLS analysis of biogenically synthesized zirconium oxide nanoparticles (ZrO₂ NPs) for dye degradation showed an average particle size of 121.5 nm. nih.gov In another study, silver nanoparticles (AgNPs) synthesized from banana peel and neem leaf extracts for dye degradation had average diameters of 168.7 nm and 206.4 nm, respectively. nih.gov DLS is also used to assess the stability of nanoparticle suspensions by measuring the zeta potential. rsc.org
Table 3: DLS Data for Various Nanoparticles Used in Dye Degradation
| Nanoparticle | Synthesis Method | Average Particle Size (nm) | Zeta Potential (mV) |
| ZrO₂ NPs | Phyllanthus niruri extract | 121.5 | -22.6 |
| AgNPs | Banana peel extract | 168.7 | Not specified |
| AgNPs | Neem leaf extract | 206.4 | Not specified |
| Fe₂O₃/Cu₂O | Hydrothermal route | ~266 | 13.9 |
X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystalline structure, phase composition, and average crystallite size of catalysts and adsorbents. iwaponline.com The XRD pattern of an Fe₃O₄@AC catalyst used for dye degradation confirmed the cubic spinel structure of Fe₃O₄. rsc.org The analysis can also verify that the crystal structure of the material remains stable after modification or use. rsc.org For instance, XRD analysis of a Bi₂O₃@TiO₂ photocatalyst after four cycles of reuse in degrading Eriochrome Black T dye showed that its structure was maintained, indicating high stability. mdpi.com XRD data for silver nanoparticles confirmed their crystalline nature, which is crucial for their catalytic activity. nih.gov
Table 4: XRD Analysis Findings for Catalysts in Dye Degradation
| Catalyst | Key XRD Findings | Crystallite Size / Phase |
| Fe₃O₄@AC | Diffraction planes correspond to cubic spinel structure of Fe₃O₄. No evidence of α-Fe₂O₃ phase formation. | Cubic spinel structure (JCPDS 19-0629) |
| ZnS NPs | Confirmed nanometer-sized particle formation. | 5.6 nm |
| Bi₂O₃@TiO₂ | Structure maintained after four degradation cycles, confirming stability. | Anatase TiO₂ with Bi₂O₃ phases |
| Magnetic Biochar | Presence of Fe₃O₄ and Fe₂O₃ phases confirmed. | Fe₃O₄ and Fe₂O₃ |
Q & A
Q. What are the optimal experimental conditions for synthesizing Reactive Brown 3 with high yield and purity?
Methodological Answer: To determine optimal synthesis conditions, employ a factorial design of experiments (DoE) to test variables such as pH, temperature, reactant molar ratios, and reaction time. Use high-performance liquid chromatography (HPLC) to quantify yield and purity. Compare results with literature-reported protocols for azo dye synthesis, ensuring alignment with spectroscopic validation (e.g., UV-Vis, FTIR) .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the dye to controlled pH (2–12) and temperature (25–80°C) environments. Monitor degradation kinetics via UV-Vis spectroscopy and confirm structural changes using nuclear magnetic resonance (NMR) or mass spectrometry (MS). Statistical tools like ANOVA can identify significant factors affecting stability .
Q. What analytical techniques are most effective for identifying this compound in complex matrices (e.g., wastewater)?
Methodological Answer: Use solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective identification. Validate the method with spiked recovery experiments and cross-reference with database spectra (e.g., NIST). Limit of detection (LOD) and quantification (LOQ) must be established to ensure reliability .
Advanced Research Questions
Q. How do reactive intermediates formed during the degradation of this compound contribute to environmental toxicity?
Methodological Answer: Perform advanced oxidation processes (AOPs) such as ozonation or Fenton reactions to degrade the dye. Identify intermediates using high-resolution MS (HRMS) and assess toxicity via bioassays (e.g., Daphnia magna mortality rates or Vibrio fischeri bioluminescence inhibition). Use quantitative structure-activity relationship (QSAR) models to correlate intermediate structures with toxicity .
Q. What molecular interactions govern the binding efficiency of this compound to cellulose-based substrates?
Methodological Answer: Employ molecular docking simulations and density functional theory (DFT) calculations to model dye-cellulose interactions. Validate computationally predicted binding energies with experimental adsorption isotherms (Langmuir/Freundlich models). Surface plasmon resonance (SPR) or atomic force microscopy (AFM) can provide nanoscale insights into adhesion mechanisms .
Q. How can contradictory spectroscopic data on this compound’s tautomeric forms be resolved?
Methodological Answer: Combine experimental data (e.g., Raman spectroscopy, X-ray crystallography) with computational chemistry (time-dependent DFT) to model tautomeric equilibria. Use principal component analysis (PCA) to resolve overlapping spectral peaks. Cross-validate findings with independent techniques, such as NMR relaxation studies, to confirm dynamic interconversions .
Q. What mechanisms explain the photodegradation pathways of this compound under simulated solar irradiation?
Methodological Answer: Design a photoreactor setup with controlled light intensity and wavelength filters. Track degradation products via LC-HRMS and electron paramagnetic resonance (EPR) to detect radical species (e.g., •OH, O₂•⁻). Kinetic Monte Carlo simulations can model pathway probabilities, while isotopic labeling (e.g., ¹⁸O) clarifies oxidation steps .
Methodological Frameworks for Research Design
What criteria should guide the selection of research questions on this compound to ensure academic rigor?
Methodological Answer: Apply the FINER framework :
- Feasible : Ensure access to instrumentation (e.g., HPLC-MS, NMR) and reactive substrates.
- Interesting : Address gaps in azo dye photostability or eco-toxicology.
- Novel : Explore understudied areas, such as microbiome-mediated degradation.
- Ethical : Avoid hazardous intermediate release in environmental studies.
- Relevant : Align with SDGs on clean water and responsible consumption .
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer: Conduct sensitivity analyses on computational parameters (e.g., basis sets, solvent models). Validate with experimental kinetics (e.g., stopped-flow spectroscopy) and error margin quantification (e.g., root mean square deviation). Collaborative peer review with computational and experimental experts reduces methodological bias .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing multivariate factors affecting this compound’s adsorption efficiency?
Methodological Answer: Use multivariate regression or partial least squares (PLS) regression to model interactions between variables (e.g., pH, ionic strength, substrate porosity). Confirm model robustness with cross-validation (k-fold) and report confidence intervals. Open-source tools like R or Python’s SciKit-Learn enhance reproducibility .
Q. How should researchers address data reproducibility challenges in this compound studies?
Methodological Answer: Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) in electronic lab notebooks. Share raw data and code via repositories like Zenodo or GitHub. Use interlaboratory comparisons to validate critical findings, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
